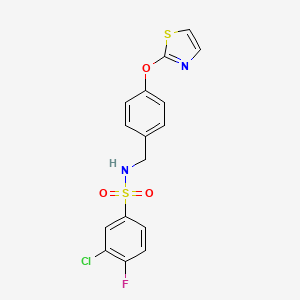

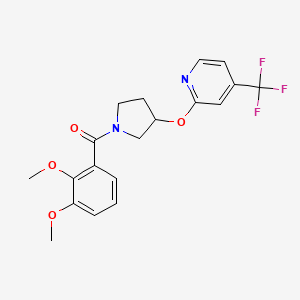

![molecular formula C20H18N2O3S2 B2872645 2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1426314-59-1](/img/structure/B2872645.png)

2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide” is a functionalized compound that has been studied for its luminescent properties . It has been used as a luminescent material in organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The compound has been synthesized through various reactions. For instance, it has been synthesized via the Suzuki-Miyaura cross-coupling reaction . The synthesized compounds were characterized using NMR (1H and 13C), high-resolution mass spectrometry, and FT-IR spectroscopy .Molecular Structure Analysis

The molecular structure of the compound has been studied using experimental and theoretical methods . The relationship between the molecular structure and the photophysical and electrochemical properties of the compound has been revealed .Chemical Reactions Analysis

The compound has shown good inhibitory activity against PTP1B with an IC50 value of 11.17 μM . It has also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .Physical and Chemical Properties Analysis

The compound and its difluoroboron complexes have good thermal stability and electrochemical stability . The difluoroboron complexes showed strong emission, low turn-on voltage (3.9-4.8 V), and better EL performance than the ligand in OLEDs .科学的研究の応用

Synthesis and Biological Evaluation

Antimicrobial and Antimalarial Activities : A study focused on the synthesis of novel diastereoselective benzothiazole β-lactam conjugates, starting from (benzo[d]thiazol-2-yl)phenol. These compounds exhibited moderate antimicrobial activities against a range of bacterial strains and enhanced antimalarial potency when specific groups were added to the β-lactam ring. Additionally, evaluations of hemolytic activity and mammalian cell toxicity suggested their potential medicinal applications (Alborz et al., 2018).

COX Inhibitory Activity : Research into 5,6-diaryl-1,2,4-triazine derivatives, including 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives, revealed strong inhibitory activity on the COX-2 enzyme. These findings underscore the compound's potential in developing anti-inflammatory drugs (Ertas et al., 2022).

Antitumor Activity : A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating considerable anticancer activity against various cancer cell lines. This highlights the compound's role in cancer research and potential therapeutic applications (Yurttaş et al., 2015).

Chemical Properties and Applications

Xanthine Oxidase Inhibition and Antioxidant Properties : Another study synthesized a series of compounds evaluated for xanthine oxidase inhibition and antioxidant properties. This research provides insights into the compound's potential for treating conditions related to oxidative stress and xanthine oxidase activity (Ranganatha et al., 2014).

VEGF-A Inhibition for Antiproliferative Effect : Compounds synthesized from a sequence involving the benzothiazole nucleus showed promising antiproliferative effects through VEGF-A inhibition, indicating potential applications in cancer treatment and research (Prashanth et al., 2014).

作用機序

Mode of Action

It has been suggested that the compound may interact with its targets through a process known as excited state intramolecular proton transfer (esipt), which results in a green emission in solution and solid films .

Biochemical Pathways

The compound may affect certain biochemical pathways related to fluorescence. The ESIPT process, which is characteristic of the compound, is known to influence the photophysical properties of fluorescent materials

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The compound has been studied for its luminescent properties. Upon coordination with difluoroborate, a significant blue shift and enhanced emission were observed due to restricted conformational changes . These materials have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs), exhibiting strong emission and low turn-on voltages .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s luminescent properties may vary depending on the solvent used and the presence of other substances

特性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-24-16-9-3-4-10-17(16)25-13-7-6-12-21-19(23)14-26-20-22-15-8-2-5-11-18(15)27-20/h2-5,8-11H,12-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKJKMQKBOMRAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide](/img/structure/B2872563.png)

![6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![1-(3-chlorophenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2872566.png)

![6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2872569.png)

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)

![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2872580.png)

![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)